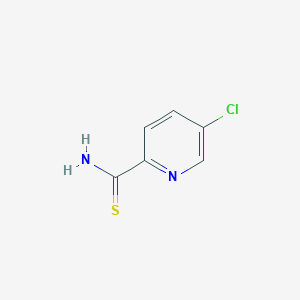

5-Chloropyridine-2-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXQEGCLAGPNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499796-72-4 | |

| Record name | 5-chloropyridine-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Pyridine Carbothioamide Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Chloropyridine-2-carbothioamide

This guide provides a comprehensive technical overview of 5-Chloropyridine-2-carbothioamide, a heterocyclic thioamide of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical properties, reactivity, and therapeutic potential, grounding theoretical knowledge in practical application and mechanistic understanding.

The pyridine carbothioamide moiety is a privileged scaffold in modern drug discovery.[1][2] Its derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-urease properties.[2][3][4] The core structure, featuring a pyridine ring linked to a thioamide group (-C(=S)NH₂), offers a unique combination of properties:

-

Ligand Capabilities: The nitrogen atom of the pyridine ring and the sulfur atom of the thioamide group can act as a bidentate ligand, forming stable complexes with various metal ions. This property is extensively exploited in the design of novel organometallic anticancer agents, such as ruthenium complexes.[3]

-

Hydrogen Bonding: The thioamide group provides both hydrogen bond donors (N-H) and acceptors (C=S), enabling strong and specific interactions with biological targets like enzyme active sites.[1][2]

-

Structural Versatility: The pyridine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

The subject of this guide, 5-Chloropyridine-2-carbothioamide , incorporates a chloro-substituent, which critically modulates the molecule's lipophilicity and electronic profile. This substitution is a common strategy in medicinal chemistry to enhance cell permeability and metabolic stability, potentially leading to improved drug-like properties and therapeutic efficacy.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its synthesis, purification, and characterization.

Core Chemical Properties

The essential properties of 5-Chloropyridine-2-carbothioamide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂S | PubChem[5][6] |

| Molecular Weight | 172.64 g/mol | Calculated |

| Monoisotopic Mass | 171.98619 Da | PubChem[5] |

| Appearance | Expected to be a crystalline solid | General observation for similar compounds |

| XlogP (Predicted) | 1.3 | PubChem[5] |

| CAS Number | 58742268 (for this specific structure) | PubChem[6] |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks confirming the presence of key functional groups. Based on analogs, significant vibrations include N-H stretching in the range of 3355–3439 cm⁻¹ and C=S stretching vibrations from 1690–1720 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will display distinct signals for the three aromatic protons on the pyridine ring and the two protons of the primary thioamide (-NH₂). The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the thioamide group.

-

¹³C NMR: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule. The thiocarbonyl carbon (C=S) is expected to appear significantly downfield.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. Predicted adducts include [M+H]⁺ at m/z 172.99347 and [M+Na]⁺ at m/z 194.97541.[5] The fragmentation pattern would likely involve cleavage of the thioamide group and fragmentation of the pyridine ring.[7]

Synthesis and Reactivity

Synthetic Pathways

The synthesis of pyridine carbothioamides can be achieved through several established routes. A common and effective method involves the reaction of a corresponding pyridine carboxaldehyde with a thiosemicarbazide.[2]

Caption: Synthetic workflow for 5-Chloropyridine-2-carbothioamide.

Detailed Experimental Protocol: Synthesis of 5-Chloropyridine-2-carbothioamide

This protocol is a representative method based on established literature for analogous compounds.[2]

-

Preparation of Reactant Solutions:

-

Dissolve one molar equivalent of 5-chloropyridine-2-carboxaldehyde in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve one molar equivalent of thiosemicarbazide in absolute ethanol, warming gently if necessary to achieve full dissolution.

-

-

Reaction:

-

With constant stirring at room temperature, add the thiosemicarbazide solution dropwise to the aldehyde solution.

-

A precipitate is expected to form as the reaction proceeds.

-

Continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure 5-Chloropyridine-2-carbothioamide.

-

-

Characterization:

-

Confirm the identity and purity of the final product using TLC, melting point analysis, and spectroscopic methods (IR, NMR, MS) as described in Section 2.2.

-

Chemical Reactivity

The reactivity of 5-Chloropyridine-2-carbothioamide is dominated by the thioamide group and its interplay with the pyridine ring.

-

Metal Coordination: As previously mentioned, the pyridine nitrogen and thioamide sulfur form a stable five-membered chelate ring with transition metals. This is a cornerstone of its use in developing organometallic therapeutics.[3]

-

Schiff Base Formation: The primary amine of the thioamide can react with aldehydes and ketones to form Schiff bases, further expanding the molecular diversity and therapeutic potential of the scaffold.[2]

-

Nucleophilic Substitution: The chlorine atom at the 5-position is on an electron-deficient ring, making it susceptible to nucleophilic aromatic substitution under certain conditions, allowing for further derivatization.

Caption: Chelation of a metal ion by the carbothioamide scaffold.

Applications in Drug Development and Medicinal Chemistry

The pyridine carbothioamide scaffold is a validated pharmacophore. The introduction of a 5-chloro substituent is anticipated to modulate activity, selectivity, and pharmacokinetic profiles.

Anticancer Activity

Derivatives of pyridine carbothioamide have demonstrated potent antiproliferative activity against a range of cancer cell lines.[4] One key mechanism is the inhibition of tubulin polymerization.[4]

-

Mechanism of Action (Tubulin Inhibition): Certain sulfonamide-functionalized pyridine carbothioamides bind to the colchicine site of β-tubulin.[4] This interaction disrupts the dynamic assembly and disassembly of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells. The lipophilicity of the molecule, which would be increased by the 5-chloro group, has been shown to be a critical factor for cytotoxicity and cellular uptake.[3][4]

Anti-inflammatory Potential

Recent studies have highlighted the promise of pyridine carbothioamide analogs as potent anti-inflammatory agents.[1][2][8]

-

Mechanism of Action (COX/NOS Inhibition): These compounds have shown the ability to inhibit key enzymes in the inflammatory cascade, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nitric oxide synthase (NOS).[1][2] Molecular docking studies reveal that the carbothioamide moiety can form critical hydrogen bonds within the active sites of these enzymes. By inhibiting these targets, the compounds reduce the production of pro-inflammatory mediators like prostaglandins and nitric oxide.

Caption: Inhibition of the COX pathway by pyridine carbothioamides.

Other Therapeutic Areas

-

Anti-urease Activity: Derivatives have shown potent inhibitory effects against the urease enzyme, a virulence factor in infections caused by bacteria like Helicobacter pylori.[3]

-

Antitubercular Agents: The related hydrazinecarbothioamide scaffold has been investigated for activity against Mycobacterium tuberculosis, with evidence suggesting inhibition of targets like CYP51.[9]

Conclusion and Future Outlook

5-Chloropyridine-2-carbothioamide is a strategically designed chemical entity that builds upon the proven therapeutic potential of the pyridine carbothioamide scaffold. The incorporation of a chlorine atom is a rational design choice aimed at enhancing drug-like properties. Its versatile reactivity allows for the creation of diverse chemical libraries, while its inherent ability to coordinate with metals and interact with enzyme active sites makes it a highly valuable building block for drug discovery. Future research should focus on the synthesis and biological evaluation of this specific compound and its derivatives to fully elucidate its potential as a lead candidate for anticancer, anti-inflammatory, and anti-infective therapies.

References

- Pyridine-2-carbothioamide | Research Chemical | CAS 5346-38-3. Benchchem.

- Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation.

- Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evalu

- Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central.

- Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evalu

- 5-chloropyridine-2-carbothioamide (C6H5ClN2S). PubChemLite.

- 5-Chloropyridine-2-carbothioamide | C6H5ClN2S | CID 58742268. PubChem.

- Design, Synthesis and in Silico Study of Pyridine Based 1,3,4-oxadiazole Embedded Hydrazinecarbothioamide Derivatives as Potent Anti-Tubercular Agent. PubMed.

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 5-chloropyridine-2-carbothioamide (C6H5ClN2S) [pubchemlite.lcsb.uni.lu]

- 6. 5-Chloropyridine-2-carbothioamide | C6H5ClN2S | CID 58742268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and in silico study of pyridine based 1,3,4-oxadiazole embedded hydrazinecarbothioamide derivatives as potent anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 5-Chloropyridine-2-carbothioamide: A Keystone for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular structure of 5-Chloropyridine-2-carbothioamide, a heterocyclic thioamide of significant interest in medicinal chemistry. While a definitive experimental crystal structure for this specific molecule is not publicly available at the time of this writing, this document leverages a multi-faceted approach combining comparative structural analysis of parent compounds, predictive spectroscopy, a robust proposed synthesis protocol, and computational insights to construct a detailed and actionable molecular portrait.

The pyridine carbothioamide scaffold is a recognized pharmacophore, with derivatives showing promise as potent anticancer agents through mechanisms like tubulin polymerization inhibition. Understanding the precise three-dimensional architecture, electronic properties, and intermolecular interaction potential of 5-Chloropyridine-2-carbothioamide is therefore critical for unlocking its therapeutic potential and designing next-generation analogues.

Proposed Synthesis and Material Preparation

The generation of a high-purity, crystalline sample is the prerequisite for any definitive structural elucidation. Based on established synthetic routes for related thioamides, a reliable two-step protocol starting from the commercially available 2-Amino-5-chloropyridine is proposed.

Rationale for Synthetic Strategy

The chosen pathway involves the conversion of the amine to an isothiocyanate, a highly reactive intermediate, followed by hydrolysis to the primary thioamide. This method is efficient and avoids harsh conditions that could degrade the pyridine ring.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Chloro-2-pyridyl isothiocyanate

-

To a stirred solution of 2-Amino-5-chloropyridine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) under an inert nitrogen atmosphere, add 1,1'-Thiocarbonyldiimidazole (1.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.

-

Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude isothiocyanate intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 5-Chloropyridine-2-carbothioamide

-

Dissolve the crude 5-Chloro-2-pyridyl isothiocyanate from Step 1 in a mixture of tetrahydrofuran (THF) and water (4:1).

-

Add sodium hydrosulfide (NaHS, 1.5 eq) portion-wise while stirring at room temperature.

-

Stir the mixture for 2-3 hours until TLC analysis indicates the complete consumption of the isothiocyanate.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification & Crystallization: Purify the crude solid by column chromatography on silica gel. Subsequently, grow single crystals suitable for X-ray diffraction by slow evaporation from a saturated solution in ethanol or an ethanol/water mixture. The quality of the crystals is paramount for obtaining high-resolution structural data.

Molecular Structure Elucidation: A Comparative and Predictive Analysis

In the absence of direct experimental data for the title compound, we can construct a highly accurate model of its molecular structure by analyzing its constituent parts: the unchlorinated parent molecule, Pyridine-2-carbothioamide, and the chloro-substituted precursor, 2-Amino-5-chloropyridine.

Insights from the Parent Scaffold: Pyridine-2-carbothioamide

The crystal structure of the parent compound, Pyridine-2-carbothioamide, has been solved and provides a foundational blueprint for our target molecule.[1]

-

Planarity: The molecule is largely planar, with the thioamide group (-CSNH₂) showing minimal torsion with respect to the pyridine ring. This planarity facilitates π-conjugation across the molecule.

-

Intermolecular Interactions: The defining feature of its crystal packing is the formation of centrosymmetric hydrogen-bonded dimers. The amine protons of the thioamide group form strong N-H···S hydrogen bonds with the sulfur atom of an adjacent molecule. This robust interaction is a primary driver of the supramolecular assembly.

// Molecule 1 mol1 [label=<

| N |

| S |

| H |

| H |

// Molecule 2 (inverted) mol2 [label=<

| N |

| S |

| H |

| H |

// Positioning mol1:N1 [pos="0,0!"]; mol1:S1 [pos="0.5,-0.7!"]; mol1:H1a [pos="-0.8,-0.3!"]; mol1:H1b [pos="-0.8,0.3!"];

mol2:N2 [pos="2.5,0!"]; mol2:S2 [pos="2.0,-0.7!"]; mol2:H2a [pos="3.3,-0.3!"]; mol2:H2b [pos="3.3,0.3!"];

// Hydrogen bonds mol1:H1a -> mol2:S2 [label="N-H···S"]; mol2:H2a -> mol1:S1 [label="N-H···S"]; } dot Caption: Predicted N-H···S hydrogen bonding dimer in thioamides.

Prediction for 5-Chloropyridine-2-carbothioamide: It is highly probable that the title compound will retain this dimeric hydrogen-bonding motif. The introduction of the chlorine atom at the 5-position is not expected to sterically hinder this interaction.

Influence of the 5-Chloro Substituent

The chlorine atom introduces significant electronic and steric changes. Analysis of related structures, such as 2-Amino-5-chloropyridine, reveals these effects.[2]

-

Electronic Effect: Chlorine is an electronegative atom that withdraws electron density from the pyridine ring via the inductive effect (-I). However, it can also donate electron density through its lone pairs via the mesomeric effect (+M). For pyridine, the inductive effect typically dominates, leading to a slight overall deactivation of the ring. This will influence the bond lengths and charge distribution within the ring.

-

Steric Effect: Located at the 5-position, the chlorine atom is remote from the carbothioamide group at the 2-position, minimizing direct steric clash.

-

Intermolecular Contacts: The chlorine atom can participate in weaker C-H···Cl or halogen-halogen interactions, which may provide additional stability to the crystal lattice, potentially altering the overall packing arrangement compared to the parent molecule.

Predicted Structural Parameters

By combining the data from the parent thioamide and the chloro-substituted precursor, we can predict the key structural features of 5-Chloropyridine-2-carbothioamide.

| Parameter | Parent Compound (Experimental) | 5-Chloro Analogue (Predicted) | Rationale for Prediction |

| C=S Bond Length | ~1.68 Å | ~1.68 Å | Largely unaffected by the remote chloro group. |

| C-N (thioamide) | ~1.33 Å | ~1.33 Å | Minimal electronic influence from the 5-position. |

| C2-C(S) Bond | ~1.50 Å | ~1.50 Å | Freely rotating bond, but likely coplanar for conjugation. |

| C5-Cl Bond | N/A | ~1.74 Å | Typical C-Cl bond length on an aromatic ring. |

| Ring Planarity | Planar | Planar | The pyridine core will remain planar. |

| Supramolecular Motif | N-H···S Dimer | N-H···S Dimer | This strong, primary interaction is expected to be conserved. |

Spectroscopic and Analytical Characterization (Predicted)

Spectroscopic techniques are essential for confirming the molecular structure in both solid and solution states. The following are predicted spectra based on the expected structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃ or DMSO-d₆): The pyridine ring will exhibit an AXM spin system.

-

H6: Expected to be the most downfield proton (~8.5-8.7 ppm) due to its proximity to the ring nitrogen and the thioamide group. It will appear as a doublet.

-

H4: Expected around ~7.8-8.0 ppm, appearing as a doublet of doublets.

-

H3: Expected around ~7.4-7.6 ppm, appearing as a doublet.

-

-NH₂: Two broad singlets, exchangeable with D₂O, expected in the range of 9.0-10.5 ppm, indicating the thioamide protons.

-

-

¹³C NMR:

-

C=S: The thiocarbonyl carbon is the most deshielded, expected >190 ppm.

-

Pyridine Carbons: Five distinct signals are expected, with C2 and C6 being the most downfield due to their proximity to the nitrogen atom. The C5 carbon directly attached to chlorine will also show a characteristic shift.

-

Infrared (IR) Spectroscopy

-

N-H Stretching: Two distinct bands in the 3400-3100 cm⁻¹ region corresponding to the symmetric and asymmetric stretches of the primary thioamide -NH₂ group.

-

C=S Stretching (Thioamide I Band): A strong band is expected in the 1300-1100 cm⁻¹ region. This band is often coupled with other vibrations.

-

C-Cl Stretching: A sharp, strong absorption in the 800-600 cm⁻¹ region.

Computational Modeling and In Silico Analysis

To further probe the molecular structure in the absence of experimental data, Density Functional Theory (DFT) calculations are invaluable.

Methodology

A typical approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p). This would yield the lowest energy conformation of the molecule.

Key Insights from DFT

-

Optimized Geometry: Provides theoretical bond lengths and angles that can be compared with the predicted values in the table above.

-

Molecular Electrostatic Potential (MEP) Map: Visualizes the charge distribution. The MEP map would show a region of high negative potential (red) around the sulfur and nitrogen atoms, identifying them as sites for electrophilic attack or hydrogen bond donation. The thioamide protons would be regions of high positive potential (blue).

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO is likely to be localized on the thioamide group and the sulfur atom, while the LUMO may be distributed across the electron-deficient pyridine ring. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.

Conclusion and Future Directions

This guide has constructed a comprehensive and technically detailed profile of 5-Chloropyridine-2-carbothioamide. Through a logical framework of comparative analysis, predictive spectroscopy, and computational theory, we have elucidated its likely structural and electronic properties. The molecule is predicted to be a planar structure dominated by a strong N-H···S hydrogen-bonded dimer motif. The 5-chloro substituent primarily exerts an electronic influence, fine-tuning the reactivity of the pyridine ring without disrupting the core supramolecular assembly.

The clear next step is the execution of the proposed synthesis and the successful crystallization of the compound. A definitive single-crystal X-ray diffraction study would validate the predictions made herein and provide the precise atomic coordinates needed for structure-based drug design, ultimately accelerating the journey of this promising scaffold from a chemical entity to a potential therapeutic agent.

References

-

PubChem Compound Summary for CID 58742268, 5-Chloropyridine-2-carbothioamide. National Center for Biotechnology Information.[Link]

-

PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. National Center for Biotechnology Information.[Link]

-

PubChem Compound Summary for CID 1549499, Pyridine-2-carbothioamide. National Center for Biotechnology Information.[Link]

-

Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry.[Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Chloropyridine-2-carbothioamide from 2-Amino-5-chloropyridine

Introduction: The Significance of Pyridine Carbothioamides in Modern Drug Discovery

Pyridine carbothioamides represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds and their derivatives are actively being investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.[1] The incorporation of a carbothioamide moiety into the pyridine ring system often enhances the molecule's interaction with biological targets, making it a focal point for drug development professionals. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to a key member of this class, 5-Chloropyridine-2-carbothioamide, starting from the readily available 2-amino-5-chloropyridine.

This document is structured to provide not just a set of instructions, but a deeper understanding of the chemical transformations involved, the rationale behind the chosen methodologies, and the critical safety considerations necessary for successful and safe execution in a research and development setting.

Strategic Overview of the Synthetic Pathway

The synthesis of 5-Chloropyridine-2-carbothioamide from 2-amino-5-chloropyridine is most effectively achieved through a two-step sequence. This strategy involves the initial conversion of the amine functionality to a nitrile group via a Sandmeyer-type reaction, followed by the thionation of the resulting nitrile to afford the target thioamide.

Caption: Overall synthetic workflow.

Step 1: The Sandmeyer Reaction - Conversion of 2-Amino-5-chloropyridine to 5-Chloro-2-cyanopyridine

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the transformation of an aryl amine into a wide range of functional groups via a diazonium salt intermediate.[2] In this first step, the amino group of 2-amino-5-chloropyridine is converted to a nitrile, a critical precursor for the subsequent thioamidation.

Reaction Mechanism

The reaction proceeds through three key stages:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

-

Single Electron Transfer (SET): The diazonium salt is then introduced to a solution of a copper(I) cyanide. A single electron transfer from the copper(I) species to the diazonium salt leads to the formation of an aryl radical, with the concomitant release of nitrogen gas and the generation of a copper(II) species.

-

Cyanide Transfer: The aryl radical then abstracts a cyanide group from the copper(II) cyanide complex to form the final aryl nitrile product, regenerating the copper(I) catalyst in the process.

Caption: Simplified mechanism of the Sandmeyer cyanation.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| 2-Amino-5-chloropyridine | 128.56 | 100 | 12.86 g | Starting material |

| Concentrated HCl | 36.46 | - | 30 mL | Reagent |

| Sodium Nitrite (NaNO2) | 69.00 | 110 | 7.59 g | Diazotizing agent |

| Copper(I) Cyanide (CuCN) | 89.56 | 120 | 10.75 g | Cyanide source and catalyst |

| Sodium Cyanide (NaCN) | 49.01 | 120 | 5.88 g | To form the cyanocuprate complex |

| Water | 18.02 | - | As needed | Solvent |

| Toluene | 92.14 | - | As needed | Extraction solvent |

| Sodium Bicarbonate (NaHCO3) | 84.01 | - | As needed | For neutralization |

| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | - | As needed | Drying agent |

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-chloropyridine (12.86 g, 100 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (7.59 g, 110 mmol) in water (20 mL) and add this solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C.

-

-

Preparation of the Cyanide Solution:

-

In a separate larger flask, dissolve copper(I) cyanide (10.75 g, 120 mmol) and sodium cyanide (5.88 g, 120 mmol) in water (50 mL).

-

Warm the solution gently to about 60-70 °C to facilitate the formation of the soluble cyanocuprate complex.

-

-

Sandmeyer Reaction:

-

Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

-

After the addition is complete, continue stirring and heat the reaction mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with toluene (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 5-chloro-2-cyanopyridine.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

-

Safety Considerations for the Sandmeyer Reaction:

-

Diazonium salts can be explosive when dry. Always handle them in solution and avoid isolation.

-

Cyanides (CuCN and NaCN) are highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

-

The reaction is exothermic and releases nitrogen gas. Ensure adequate cooling and pressure equalization.

Characterization of 5-Chloro-2-cyanopyridine

| Property | Value | Source |

| Molecular Formula | C6H3ClN2 | [3] |

| Molecular Weight | 138.55 g/mol | [3] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 109-111 °C | |

| 1H NMR (CDCl3) | δ 8.68 (d, J = 2.0 Hz, 1H), 7.84 (dd, J = 2.7, 8.6 Hz, 1H), 7.66 (d, J = 8.3 Hz, 1H) | [3] |

| 13C NMR (CDCl3) | Expected peaks around δ 152 (C-Cl), 140 (CH), 133 (C-CN), 128 (CH), 125 (CH), 116 (CN) | Estimated |

| IR (KBr, cm-1) | Expected peaks around 2230 (C≡N stretch), 1580, 1460, 1380 (aromatic C=C and C=N stretching) | Estimated |

| Mass Spectrum (EI) | m/z 138 (M+), 103 (M+-Cl) | [5] |

Step 2: Thioamidation - From Nitrile to Thioamide

The conversion of the nitrile group in 5-chloro-2-cyanopyridine to the desired carbothioamide can be accomplished through several methods. Two of the most common and effective approaches are the use of hydrogen sulfide gas in a basic medium and thionation with Lawesson's reagent.

Method A: Thioamidation with Hydrogen Sulfide

This classical method involves the nucleophilic addition of a hydrosulfide species to the electrophilic carbon of the nitrile group.

Reaction Mechanism:

In a basic medium (e.g., pyridine or triethylamine), hydrogen sulfide exists in equilibrium with the more nucleophilic hydrosulfide ion (HS-). The hydrosulfide ion attacks the nitrile carbon, forming a thioimidate intermediate. Tautomerization of the thioimidate then yields the more stable thioamide.

Caption: Mechanism of thioamidation with hydrogen sulfide.

Detailed Experimental Protocol:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| 5-Chloro-2-cyanopyridine | 138.55 | 50 | 6.93 g | Starting material |

| Pyridine | 79.10 | - | 50 mL | Solvent and base catalyst |

| Ethanol | 46.07 | - | 50 mL | Co-solvent |

| Hydrogen Sulfide (H2S) | 34.08 | Excess | Gas | Thionating agent |

| Dilute HCl | - | - | As needed | For precipitation |

| Diethyl Ether | 74.12 | - | As needed | For washing |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed | Drying agent |

Procedure:

-

Reaction Setup:

-

In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (e.g., a bubbler with a bleach solution to neutralize excess H2S), dissolve 5-chloro-2-cyanopyridine (6.93 g, 50 mmol) in a mixture of pyridine (50 mL) and ethanol (50 mL).

-

-

Thioamidation Reaction:

-

Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature.

-

The reaction is typically exothermic and may require occasional cooling with a water bath.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is usually complete within 4-6 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, stop the H2S flow and bubble nitrogen gas through the solution to remove any dissolved H2S.

-

Remove the solvents under reduced pressure to obtain a crude solid.

-

Dissolve the crude product in warm water and acidify with dilute hydrochloric acid to a pH of approximately 5-6. This will precipitate the thioamide.

-

Cool the mixture in an ice bath and collect the precipitate by filtration.

-

Wash the solid with cold water and then with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield 5-Chloropyridine-2-carbothioamide. Further purification can be achieved by recrystallization from ethanol.

-

Safety Considerations for Handling Hydrogen Sulfide:

-

Hydrogen sulfide is an extremely toxic, flammable, and corrosive gas. All operations must be conducted in a well-ventilated fume hood.

-

Use a reliable H2S gas detector. Olfactory fatigue can occur rapidly, making the sense of smell an unreliable indicator of H2S presence.[6]

-

Have a plan for neutralizing excess H2S. A gas trap containing a bleach solution is effective.

-

Be aware of the potential for the formation of explosive mixtures with air.

Method B: Thionation with Lawesson's Reagent

Lawesson's reagent is a widely used and efficient thionating agent for the conversion of carbonyl compounds, including amides and nitriles, to their corresponding thio-analogs.[7]

Reaction Mechanism:

While Lawesson's reagent is most commonly used for the thionation of carbonyls, it can also facilitate the conversion of nitriles to thioamides, although the reaction is less common. The mechanism is believed to involve the reaction of the nitrile with a reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent in solution.

Detailed Experimental Protocol:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| 5-Chloro-2-cyanopyridine | 138.55 | 20 | 2.77 g | Starting material |

| Lawesson's Reagent | 404.47 | 12 | 4.85 g | Thionating agent (0.6 eq.) |

| Anhydrous Toluene | 92.14 | - | 100 mL | Solvent |

| Saturated NaHCO3 solution | - | - | As needed | For work-up |

| Brine | - | - | As needed | For washing |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | Drying agent |

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chloro-2-cyanopyridine (2.77 g, 20 mmol) and Lawesson's reagent (4.85 g, 12 mmol) in anhydrous toluene (100 mL).

-

-

Thionation Reaction:

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Monitor the reaction by TLC until the starting nitrile is consumed. This may take several hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude thioamide.

-

Purify the crude product by silica gel column chromatography.

-

Safety Considerations for Lawesson's Reagent:

-

Lawesson's reagent and its byproducts have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

-

The reagent is moisture-sensitive. Use anhydrous solvents and a dry atmosphere.

Characterization of 5-Chloropyridine-2-carbothioamide

| Property | Value | Source |

| Molecular Formula | C6H5ClN2S | [8] |

| Molecular Weight | 172.64 g/mol | [8] |

| Appearance | Yellowish solid | Estimated |

| 1H NMR (DMSO-d6) | Expected peaks around δ 10.0-9.5 (br s, 2H, -CSNH2), 8.6 (d, 1H, Ar-H), 8.1 (dd, 1H, Ar-H), 7.8 (d, 1H, Ar-H) | Estimated |

| 13C NMR (DMSO-d6) | Expected peaks around δ 198 (C=S), 150 (C-Cl), 148 (Ar-C), 138 (Ar-CH), 125 (Ar-CH), 123 (Ar-CH) | Estimated |

| IR (KBr, cm-1) | Expected peaks around 3300-3100 (N-H stretching), 1620 (C=N stretching/N-H bending), 1400 (C=S stretching) | Estimated |

| Mass Spectrum (EI) | m/z 172 (M+), 139 (M+-SH), 111 (M+-CSNH2) | Estimated |

Conclusion and Future Outlook

This guide has detailed a reliable and well-documented two-step synthetic pathway for the preparation of 5-Chloropyridine-2-carbothioamide from 2-amino-5-chloropyridine. The process, involving a Sandmeyer cyanation followed by thioamidation, is scalable and provides access to a valuable building block for drug discovery and development. The choice between hydrogen sulfide and Lawesson's reagent for the thioamidation step allows for flexibility based on available resources and safety infrastructure.

As the demand for novel therapeutic agents continues to grow, the pyridine carbothioamide scaffold will undoubtedly remain a fertile ground for exploration. The synthetic methodologies outlined herein provide a solid foundation for researchers to not only produce this specific compound but also to design and synthesize a diverse library of analogs for biological screening. Future work in this area will likely focus on the development of more sustainable and atom-economical synthetic routes, as well as the further elucidation of the structure-activity relationships of this promising class of molecules.

References

-

A Practical Guide to Working with H2S at the Interface of Chemistry and Biology - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 19, 2026, from [Link]

-

5-Chloro-2-cyanopyridine | C6H3ClN2 | CID 3833942. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025, January 1). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2025, November 19). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Lawesson's Reagent - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

-

Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

-

5-chloropyridine-2-carbothioamide (C6H5ClN2S) - PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link]

-

5-Chloropyridine-2-carbothioamide | C6H5ClN2S | CID 58742268. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Thionation of amides using Lawessons reagent - ChemSpider Synthetic Pages. (n.d.). Retrieved January 19, 2026, from [Link]

-

Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties - NIH. (2023, May 20). Retrieved January 19, 2026, from [Link]

-

Use of Lawesson's Reagent in The Facile Synthesis of Few Thiones - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-cyanopyridine(6602-54-6) 13C NMR spectrum [chemicalbook.com]

- 3. 5-Chloro-2-cyanopyridine | 89809-64-3 [chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. 5-Chloro-2-cyanopyridine | C6H3ClN2 | CID 3833942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Lawesson's Reagent [organic-chemistry.org]

- 8. 5-Chloropyridine-2-carbothioamide | C6H5ClN2S | CID 58742268 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 5-Chloropyridine-2-carbothioamide: Elucidating Molecular Structure through NMR, IR, and MS Analysis

Introduction

In the landscape of medicinal chemistry and materials science, pyridine carbothioamide derivatives stand out as a class of heterocyclic compounds with significant therapeutic and functional potential.[1][2] Their utility as precursors for novel therapeutic agents, including anticancer and anti-inflammatory drugs, necessitates a profound understanding of their molecular architecture.[2][3][4] 5-Chloropyridine-2-carbothioamide, a member of this family, presents a unique spectroscopic profile due to the interplay of its pyridine ring, thioamide group, and halogen substituent.

This technical guide offers an in-depth exploration of the spectroscopic data for 5-Chloropyridine-2-carbothioamide. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating predicted spectral data with established experimental protocols and mechanistic interpretations, this guide serves as a foundational resource for the synthesis, identification, and structural elucidation of this compound and its analogs.

Molecular Structure and Analytical Workflow

The structural integrity of a synthesized compound is paramount. A multi-technique spectroscopic approach provides a self-validating system to confirm the identity and purity of 5-Chloropyridine-2-carbothioamide.

The molecular structure, with atom numbering for NMR assignment, is presented below.

Caption: Molecular structure of 5-Chloropyridine-2-carbothioamide.

A typical workflow for the synthesis and characterization of such a compound begins with the reaction of a precursor, like 2-cyano-5-chloropyridine, with a sulfur source, followed by purification and a battery of spectroscopic analyses to confirm the final structure.[5]

Caption: General workflow for synthesis and spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 5-Chloropyridine-2-carbothioamide in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer at room temperature.[3] Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in assignments.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum will feature distinct signals for the aromatic protons of the pyridine ring and the protons of the thioamide group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | ~8.5 - 8.7 | d | J(H6-H4) ≈ 2.5 Hz |

| H4 | ~8.0 - 8.2 | dd | J(H4-H3) ≈ 8.5 Hz, J(H4-H6) ≈ 2.5 Hz |

| H3 | ~7.8 - 8.0 | d | J(H3-H4) ≈ 8.5 Hz |

| -CSNH₂ | ~7.5 - 10.0 (variable) | br s | N/A |

Interpretation of ¹H NMR Spectrum:

-

The pyridine ring protons (H3, H4, H6) are expected in the downfield aromatic region due to the deshielding effect of the electronegative nitrogen atom and the ring current.

-

H6 , being ortho to the ring nitrogen, is typically the most deshielded. It should appear as a doublet due to coupling with H4.

-

H4 is expected to be a doublet of doublets, coupling to both H3 and H6.

-

H3 will likely be a doublet from coupling with H4.

-

The thioamide (-NH₂) protons often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectral Data (Predicted)

The carbon NMR spectrum provides information on all unique carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Thioamide C=S) | ~195 - 205 |

| C6 | ~148 - 152 |

| C4 | ~138 - 142 |

| C5 (C-Cl) | ~130 - 135 |

| C3 | ~122 - 126 |

| C2 (Pyridine) | ~150 - 155 |

Interpretation of ¹³C NMR Spectrum:

-

The most downfield signal belongs to the thioamide carbon (C=S) , which is significantly deshielded.

-

The carbons of the pyridine ring appear in the aromatic region. The carbon atom bonded to the chlorine atom (C5 ) will be influenced by its electronegativity. The carbons adjacent to the nitrogen (C2 and C6 ) are typically deshielded compared to other aromatic carbons.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the compound with dry KBr powder and press it into a transparent disk. Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory.[3]

-

Data Acquisition: Record the spectrum over the range of 4000–400 cm⁻¹.

FT-IR Spectral Data and Interpretation

The spectrum of 5-Chloropyridine-2-carbothioamide is expected to show characteristic absorption bands corresponding to its primary functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3450–3300 | N-H Asymmetric & Symmetric Stretching (Thioamide) |

| 3100–3000 | Aromatic C-H Stretching |

| 1620–1580 | C=C and C=N Ring Stretching (Pyridine) |

| 1450–1350 | C-N Stretching (Thioamide) |

| 1200–1000 | C=S Stretching |

| 850–750 | C-Cl Stretching |

| ~830 | C-H Out-of-plane Bending (Aromatic) |

Interpretation of FT-IR Spectrum:

-

The presence of sharp bands in the 3450–3300 cm⁻¹ region is a strong indicator of the N-H bonds of the primary thioamide group.[4]

-

Absorptions around 3100-3000 cm⁻¹ confirm the presence of aromatic C-H bonds.[6]

-

A series of sharp peaks in the 1620–1400 cm⁻¹ range are characteristic of the pyridine ring's C=C and C=N stretching vibrations.

-

The C=S stretching vibration is often weaker and can be coupled with other vibrations, but it is typically observed in the 1200–1000 cm⁻¹ region.

-

A strong band in the lower frequency region (850–750 cm⁻¹ ) is indicative of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

MS Data and Interpretation

Molecular Formula: C₆H₅ClN₂S Molecular Weight: 172.64 g/mol

Molecular Ion (M⁺):

-

The mass spectrum should exhibit a molecular ion peak cluster. Due to the natural isotopic abundance of chlorine, two prominent peaks are expected: one for the molecule containing ³⁵Cl (at m/z ≈ 172.0) and another for the molecule with ³⁷Cl (at m/z ≈ 174.0).

-

The relative intensity of these peaks will be approximately 3:1, which is a characteristic signature for a molecule containing one chlorine atom.

-

The presence of sulfur will also contribute minor M+1 and M+2 peaks due to its isotopes (³³S and ³⁴S).

Key Fragmentation Pathways: The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for related compounds often involve the loss of small, stable neutral molecules or radicals.[7]

Caption: Plausible mass spectrometry fragmentation pathways.

| m/z (for ³⁵Cl) | Proposed Fragment Identity | Loss From Parent Ion |

| 172 | [M]⁺˙ (Molecular Ion) | - |

| 139 | [M - SH]⁺ | ·SH |

| 113 | [C₅H₄ClN]⁺˙ | ·CSNH |

| 78 | [C₅H₄N]⁺ | Cl, CSNH |

Interpretation of Mass Spectrum:

-

The most critical information is the molecular ion cluster at m/z 172/174, which confirms the molecular weight and the presence of one chlorine atom.

-

Fragmentation involving the loss of the thioamide side chain or parts of it (e.g., ·SH) is highly probable.

-

The observation of a fragment at m/z 113/115 would correspond to the 5-chloropyridine radical cation, providing strong evidence for the core structure.

Conclusion

The spectroscopic characterization of 5-Chloropyridine-2-carbothioamide through NMR, FT-IR, and Mass Spectrometry provides a comprehensive and self-validating framework for its structural confirmation. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms in the carbon-hydrogen skeleton. FT-IR spectroscopy confirms the presence of key functional groups, including the thioamide and the chlorinated pyridine ring. Finally, mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation patterns. Together, these techniques provide the necessary data for researchers to confidently identify, purify, and utilize this compound in further scientific endeavors.

References

- BenchChem. (2025). Spectroscopic Profile of N-Substituted 2-Pyridinecarbothioamides: A Technical Guide.

- BenchChem. (2025). A Deep Dive into the Structural Landscape of 2-Pyridinecarbothioamide and Its Analogs: A Technical Guide.

- BenchChem. (n.d.). Pyridine-2-carbothioamide Research Chemical.

- Chemistry LibreTexts. (2023).

- Rehman, A. U., et al. (2025).

- BenchChem. (2025).

- Al-Warhi, T., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

5-Chloropyridine-2-carbothioamide solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 5-Chloropyridine-2-carbothioamide

Introduction

5-Chloropyridine-2-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a chlorinated pyridine ring and a thioamide functional group, suggests a potential for diverse biological activities. The pyridine scaffold is a well-established pharmacophore present in numerous therapeutic agents, while the thioamide group can modulate a compound's metabolic stability, cell permeability, and target-binding affinity. Analogs such as 2-Amino-5-chloropyridine are key intermediates in the synthesis of pharmaceuticals like Zopiclone, and related pyridine derivatives have shown promise in various therapeutic areas.[1][2]

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 5-Chloropyridine-2-carbothioamide. In the absence of extensive publicly available experimental data for this specific molecule, this guide leverages established chemical principles and data from closely related structural analogs to provide a robust framework for researchers. The methodologies and theoretical discussions herein are designed to empower scientists to handle, formulate, and analyze this compound with a high degree of scientific rigor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Chloropyridine-2-carbothioamide is fundamental to its application in research and development. The following table summarizes key estimated and known properties of the compound and its close structural analogs.

| Property | 5-Chloropyridine-2-carbothioamide (Predicted/Calculated) | 2-Amino-5-chloropyridine (Experimental) | 5-Chloropyridine-2-carboxylic acid (Experimental) |

| Molecular Formula | C₆H₅ClN₂S | C₅H₅ClN₂ | C₆H₄ClNO₂ |

| Molecular Weight | 172.64 g/mol | 128.56 g/mol | 157.56 g/mol |

| Appearance | Predicted: Crystalline solid | Off-white to light tan crystalline powder | White crystal powder |

| Melting Point | Not available | 134-138 °C | Not available |

| Water Solubility | Predicted: Poor | 1 g/L (at 20°C)[1] | Not available |

| LogP (calculated) | Not available | 1.17[1] | Not available |

| pKa (predicted) | Not available | 4.67 ± 0.13[3] | Not available |

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation development, and performance in biological assays. The solubility of 5-Chloropyridine-2-carbothioamide is dictated by the interplay of its lipophilic chloropyridine core and the polar thioamide group.

Aqueous Solubility

Based on the low aqueous solubility of the more polar analog, 2-Amino-5-chloropyridine (1 g/L at 20°C), it is predicted that 5-Chloropyridine-2-carbothioamide will exhibit poor solubility in aqueous media.[1] The thioamide functional group is generally less polar than an amino group, which would further decrease its affinity for water. The solubility is expected to be pH-dependent to a limited extent, given the basicity of the pyridine nitrogen.

Organic Solvent Solubility

A qualitative prediction of solubility in common organic solvents is presented below. This is based on the principle of "like dissolves like" and experimental observations with analogous aromatic thioamides.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, THF | High | These solvents can effectively solvate the polar thioamide group and interact favorably with the aromatic pyridine ring. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The hydrogen bonding capability of these solvents will facilitate the dissolution of the thioamide. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents are effective for many organic compounds but may be less so for those with strong hydrogen bond donating/accepting groups. |

| Ethereal | Diethyl ether | Low to Moderate | Lower polarity compared to THF, resulting in reduced solubility. |

| Non-polar | Hexane, Toluene | Low | The significant polarity of the thioamide group will limit solubility in non-polar media. |

Experimental Protocol for Determining Equilibrium Solubility

This protocol outlines a standard shake-flask method for the quantitative determination of solubility.

-

Preparation : Add an excess amount of 5-Chloropyridine-2-carbothioamide to a known volume of the desired solvent in a sealed vial.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge the vials to pellet the excess solid.

-

Sampling and Dilution : Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted sample using a validated analytical method, such as RP-HPLC with UV detection, against a standard curve of known concentrations.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Potential Degradation Pathways

Understanding the chemical stability of 5-Chloropyridine-2-carbothioamide is crucial for defining appropriate storage conditions, shelf-life, and for the development of stable formulations. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[4][5][6]

Predicted Stability

Under standard storage conditions (cool, dry, protected from light), 5-Chloropyridine-2-carbothioamide is expected to be relatively stable, similar to its analog 2-Amino-5-chloropyridine.[1] However, the thioamide and chloropyridine moieties are susceptible to degradation under specific stress conditions.

Forced Degradation Studies: A Proposed Framework

A systematic forced degradation study should be conducted to evaluate the intrinsic stability of the molecule. The following conditions are recommended based on ICH guidelines.[6]

Caption: Forced Degradation Study Workflow.

Thioamides are generally more resistant to hydrolysis than their corresponding amides. However, under forcing acidic or basic conditions, hydrolysis of the thioamide to the corresponding carboxylic acid is the most probable degradation pathway.

-

Acidic Conditions : Refluxing in a solution of hydrochloric acid (e.g., 0.1 M HCl) is likely to slowly hydrolyze the thioamide to 5-chloropyridine-2-carboxylic acid, releasing hydrogen sulfide.

-

Basic Conditions : Treatment with a sodium hydroxide solution (e.g., 0.1 M NaOH) at elevated temperatures is also expected to yield 5-chloropyridine-2-carboxylic acid.

-

Neutral Conditions : The compound is expected to be largely stable in neutral aqueous solutions at ambient temperature.

Caption: Proposed Hydrolytic Degradation Pathway.

The sulfur atom of the thioamide group is susceptible to oxidation.

-

Conditions : Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

-

Potential Products : Oxidation could lead to the formation of the corresponding S-oxide or S,S-dioxide. Alternatively, oxidative desulfurization could yield the amide, 5-chloropyridine-2-carboxamide.

The chloropyridine ring system can be susceptible to photolytic degradation.

-

Conditions : Exposure of the solid compound and its solutions to UV and visible light, as per ICH Q1B guidelines.

-

Potential Products : Photodegradation may involve dechlorination, rearrangement of the pyridine ring, or photo-oxidation.

-

Conditions : The solid compound should be exposed to dry heat (e.g., 60-80°C) for an extended period.

-

Expected Outcome : The compound is likely to be stable at moderately elevated temperatures, but decomposition may occur at higher temperatures.

Experimental Protocol for Forced Degradation Studies

-

Stock Solution Preparation : Prepare a stock solution of 5-Chloropyridine-2-carbothioamide in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions :

-

Acid Hydrolysis : Dilute the stock solution with 0.1 M HCl and heat at 80°C for a specified time.

-

Base Hydrolysis : Dilute the stock solution with 0.1 M NaOH and heat at 80°C for a specified time.

-

Oxidation : Dilute the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Stress : Store the solid compound at 80°C.

-

Photostability : Expose the solid and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis : At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using a stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate the API from its degradation products.[7][8][9]

Recommended Technique: RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended technique for the development of a stability-indicating assay for 5-Chloropyridine-2-carbothioamide.

Starting HPLC Method Parameters

-

Column : C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A : 0.1% Formic acid in water

-

Mobile Phase B : Acetonitrile

-

Gradient : A linear gradient from 10% to 90% B over 20 minutes.

-

Flow Rate : 1.0 mL/min

-

Detection Wavelength : To be determined by UV-Vis spectral analysis of the compound (a photodiode array detector is recommended).

-

Column Temperature : 30°C

-

Injection Volume : 10 µL

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines, including specificity (using forced degradation samples), linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion

While specific experimental data for 5-Chloropyridine-2-carbothioamide is not widely available, a robust understanding of its solubility and stability can be inferred from the properties of its structural analogs and fundamental chemical principles. This guide provides a comprehensive framework for researchers, outlining predicted properties, detailed experimental protocols for characterization, and a starting point for the development of a validated, stability-indicating analytical method. By following the principles and methodologies described herein, scientists can confidently advance their research and development activities involving this promising compound.

References

-

Jubilant Ingrevia. Safety Data Sheet: 2-Amino-5-chloropyridine. Available at: [Link]

-

Cheméo. Chemical Properties of 2-Amino-5-chloropyridine. Available at: [Link]

- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15.

- Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports, 9(1), 698.

- Scribd. Experiment 5: Reactions of The Hydrogen Sulfide Group.

- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Rani, M. S., & Sravani, S. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. International Journal of Pharmaceutical Sciences and Research, 14(7), 3426-3433.

- Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.

- ResearchGate. Chemically Reversible Reactions of Hydrogen Sulfide with Metal Phthalocyanines.

-

PubChem. 2-Amino-5-chloropyridine. Available at: [Link]

- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 1-5.

- Acta Pharmaceutica Sciencia. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the presence of their degradation products. Acta Pharmaceutica Sciencia, 62(2), 312-325.

- BioPharmaSpec.

- Hindawi. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Analytical Methods in Chemistry, 2013, 1-9.

- Pluth, M. D., et al. (2015). A Practical Guide to Working with H2S at the Interface of Chemistry and Biology. Antioxidants & Redox Signaling, 23(5), 455-470.

- Fisher Scientific.

- R Discovery.

- Cohen, Y., et al. (1986). Adaptation to Hydrogen Sulfide of Oxygenic and Anoxygenic Photosynthesis among Cyanobacteria. Applied and Environmental Microbiology, 51(2), 398-407.

- Maggio, R. M., et al. (2013). Trends in Analytical chemistry. Trends in Analytical Chemistry, 49, 57-70.

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. medipol.edu.tr [medipol.edu.tr]

- 9. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Potential reactivity of the carbothioamide group in pyridines

An In-depth Technical Guide to the Potential Reactivity of the Carbothioamide Group in Pyridines

Authored by: A Senior Application Scientist

Introduction: The Pyridine Carbothioamide Scaffold - A Nexus of Reactivity and Therapeutic Potential

In the landscape of medicinal chemistry, the pyridine carbothioamide moiety represents a "privileged scaffold," a structural framework that consistently appears in molecules with diverse and potent biological activities.[1] This guide delves into the core chemical principles governing the reactivity of this functional group, providing researchers, scientists, and drug development professionals with a foundational understanding essential for harnessing its full potential.

Pyridine carbothioamide derivatives have demonstrated a remarkable spectrum of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiurease activities.[2][3][4][5] Their efficacy often stems from the unique electronic character of the carbothioamide (or thioamide) group, which distinguishes it significantly from its more common amide counterpart. This guide will explore the fundamental reactivity patterns—from tautomeric equilibria to electrophilic and nucleophilic interactions—that make this scaffold a versatile tool for chemical synthesis and a compelling starting point for drug design. Understanding this reactivity is paramount for designing novel synthetic routes, predicting metabolic pathways, and developing next-generation therapeutics.[6]

Electronic Structure and Thione-Thiol Tautomerism: The Duality of Reactivity

The chemical behavior of a thioamide is fundamentally governed by its electronic structure and its existence in a tautomeric equilibrium. Unlike the highly polarized carbonyl group of an amide, the carbon-sulfur double bond (C=S) in a thioamide has a smaller difference in electronegativity, leading to a more complex and nuanced reactivity profile.[7]

Thioamides exist as a mixture of two tautomeric forms: the thione form and the thiol (or imidothiol) form. This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms.[8]

Caption: Thione-Thiol tautomeric equilibrium in pyridine carbothioamides.

For most simple thioamides, the thione form is the thermodynamically favored and predominant tautomer in both solid and solution phases.[8][9] This preference is generally attributed to the greater strength of the C=S double bond relative to the C=N double bond. However, the position of this equilibrium is not static; it can be influenced by several factors:

-

Solvent Polarity: Polar, protic solvents can stabilize the more polar thione form through hydrogen bonding.

-

Substituents: Electron-donating or withdrawing groups on the pyridine ring can alter the electron density and basicity of the nitrogen and sulfur atoms, shifting the equilibrium.

-

pH: The acidity or basicity of the medium can favor one form over the other by protonating or deprotonating the molecule.

This tautomerism is critically important because the two forms exhibit distinct reactivities. The thione form presents a nucleophilic sulfur atom, while the thiol form offers a nucleophilic nitrogen and an acidic thiol proton, opening up different synthetic pathways.

A Map of Reactivity: Key Sites for Chemical Transformation

The pyridine carbothioamide functional group is amphoteric, meaning it possesses both nucleophilic and electrophilic sites, making it a versatile reactant.[3][7][10] Understanding these sites is key to predicting and controlling its chemical transformations.

Caption: Primary reactive sites on a pyridine carbothioamide molecule.

-

Sulfur Atom (Soft Nucleophile): The sulfur atom of the thione is the most common site for electrophilic attack. It readily reacts with soft electrophiles like alkyl halides (S-alkylation) and various oxidizing agents.[10]

-

Carbon Atom (Electrophile): The carbon of the C=S bond is electrophilic and susceptible to attack by strong nucleophiles, including organometallic reagents.[3][7]

-

Nitrogen Atom (Nucleophile): The amide nitrogen can act as a nucleophile, particularly in cyclization reactions. Its nucleophilicity is generally lower than the sulfur atom's.[7]

-

Pyridine Nitrogen (Base/Nucleophile): The nitrogen atom of the pyridine ring retains its basic and nucleophilic character, influencing reactions such as salt formation and N-alkylation under certain conditions.[11]

Key Synthetic Transformations

The versatile reactivity of the pyridine carbothioamide group enables a wide array of synthetic transformations, which are crucial for generating molecular diversity in drug discovery programs.

S-Alkylation: Formation of Thioimidates

S-alkylation is a characteristic reaction of thioamides where the nucleophilic sulfur atom attacks an alkylating agent, such as an alkyl halide, to form a stable S-alkylthioimidate salt, which can be neutralized to the corresponding thioimidate.[3] This transformation is valuable for introducing new substituents and as a precursor for further reactions.

Experimental Protocol: S-Alkylation of 2-Pyridinecarbothioamide

This protocol describes a general procedure for the S-alkylation using methyl iodide.

-

Materials:

-

2-Pyridinecarbothioamide

-

Methyl Iodide (CH₃I)

-

Acetone (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-pyridinecarbothioamide (1.0 eq) in anhydrous acetone in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add methyl iodide (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any formed HI and remove unreacted starting material.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude S-methyl-pyridine-2-carbothioimidate.

-

Purify the product by column chromatography on silica gel.

-

-

Causality and Self-Validation:

-

Anhydrous Conditions: Using an anhydrous solvent prevents the potential hydrolysis of the starting material or product.[10]

-

Excess Alkylating Agent: A slight excess of methyl iodide ensures the complete conversion of the thioamide.

-

Bicarbonate Wash: This step is crucial to neutralize the hydroiodic acid byproduct, preventing potential degradation and facilitating a clean extraction of the neutral thioimidate product.

-

Oxidation: A Gateway to Heterocycles and Disulfides

Thioamides are more susceptible to oxidation than their amide counterparts.[10] The reaction outcome is highly dependent on the oxidizing agent and conditions. Mild oxidation can lead to the formation of bis(hetaryl) disulfides, while stronger or specific oxidizing systems can facilitate intramolecular cyclization to form novel heterocyclic systems, such as isothiazolo[5,4-b]pyridines.[12]

Table 1: Representative Oxidation Reactions of Pyridine Thioamides

| Oxidizing Agent | Substrate | Product Type | Reference |

| DMSO-HCl | N-aryl-2-thioxo-1,2-dihydropyridine-3-carboxamides | Isothiazolo[5,4-b]pyridines | [12] |

| DMSO-HCl | 2-thioxo-1,2-dihydropyridine-3-carbonitrile | Bis(hetaryl) disulfide | [12] |

| Sodium Hypochlorite (NaOCl) | 3-aminothieno[2,3-b]pyridine-2-carboxamide | Oxidative Dimer | [13] |

| H₂O₂ in Acetic Acid | Thieno[2,3-b]pyridines | S-Oxides | [13] |

Cyclization Reactions: Building Molecular Complexity